molecular formula C10H14ClNO2 B3022720 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride CAS No. 66380-03-8

2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride

Cat. No. B3022720
CAS RN: 66380-03-8
M. Wt: 215.67 g/mol
InChI Key: VCSCYZLFUOOBAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from substituted pyrroles or anilines. For instance, the synthesis of 1-methyl-5-p-tolylpyrrole-2-acetic acid, also known as Tolmetin, starts from 1-methyl-2-p-tolylpyrrole and involves formylation, condensation, Pummerer rearrangement, and hydrolysis . Similarly, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid starts from p-methylaniline and involves amidation, etherification, Smiles rearrangement, chloroacetylation, cyclization, and hydrolysis . These methods could potentially be adapted for the synthesis of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride can be characterized using various spectroscopic techniques. For example, the structure of the final product in the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid was confirmed using elemental analysis, IR, 1H-NMR, 13C-NMR, and MS data . These techniques could be employed to analyze the molecular structure of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride, ensuring the correct identification of the compound.

Chemical Reactions Analysis

The chemical reactions of related compounds can provide insights into the reactivity of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride. For example, the addition of acetic acid to 2-methylaminopyridine results in the formation of weak absorption and fluorescence bands, indicating the formation of a complex . This suggests that 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride may also form complexes with other compounds, which could affect its absorption and fluorescence properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride can be inferred from the behavior of related compounds. The fluorescence quantum yields of 1-methyl-2(1H)-pyridinimines, for example, are very small, which could suggest that the fluorescence properties of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride might also be limited . Additionally, the solubility, melting point, and stability of the compound can be predicted based on the known properties of structurally similar compounds.

properties

IUPAC Name

2-(methylamino)-2-(4-methylphenyl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7-3-5-8(6-4-7)9(11-2)10(12)13;/h3-6,9,11H,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSCYZLFUOOBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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